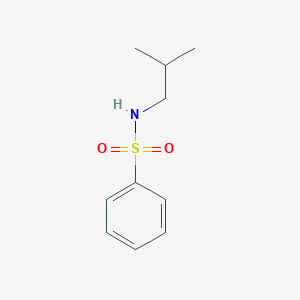

N-(2-methylpropyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)8-11-14(12,13)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTYMJYAOZHUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Methodologies for N 2 Methylpropyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of atomic nuclei.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the 2-methylpropyl group, for instance, between the CH and CH₂ protons, and between the CH and CH₃ protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon to its attached proton(s). sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular fragments. sdsu.eduyoutube.com For example, it would show correlations between the protons of the 2-methylpropyl group and the sulfonamide nitrogen, as well as between the aromatic protons and the sulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, helping to define the molecule's three-dimensional conformation. youtube.com

A hypothetical ¹H and ¹³C NMR data table for N-(2-methylpropyl)benzenesulfonamide is presented below based on expected chemical shifts.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Benzene (B151609) Ring (ortho) | 7.8-8.0 | 127-129 |

| Benzene Ring (meta) | 7.5-7.7 | 129-131 |

| Benzene Ring (para) | 7.5-7.7 | 132-134 |

| Benzene Ring (ipso) | - | 138-140 |

| N-CH₂ | 2.8-3.0 | 50-55 |

| CH | 1.7-1.9 | 28-32 |

| CH₃ | 0.8-1.0 | 19-21 |

Solid-State NMR Spectroscopy for Polymorphic Analysis

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical and chemical compounds. europeanpharmaceuticalreview.com It is particularly adept at identifying and quantifying different crystalline forms (polymorphs) and amorphous content. europeanpharmaceuticalreview.comrsc.org Changes in the crystal lattice environment of a molecule in different polymorphic forms lead to variations in the chemical shifts and relaxation times observed in the SSNMR spectra, particularly for nuclei like ¹³C and ¹⁵N. europeanpharmaceuticalreview.comrsc.org While no specific studies on the polymorphic analysis of this compound using SSNMR were found, this technique would be essential for investigating its solid-state diversity.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₀H₁₅NO₂S), the exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula of newly synthesized compounds or for identifying unknown substances. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. nih.govresearchgate.net For aromatic sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the loss of SO₂. nih.govresearchgate.net The fragmentation of protonated N-alkyl-p-toluenesulfonamides, for instance, often occurs via cleavage of either the S-N or the N-C bond. researchgate.net Analysis of the fragmentation of this compound would likely show characteristic losses corresponding to the 2-methylpropyl group and the benzenesulfonyl moiety, aiding in its structural confirmation. researchgate.net

X-ray Crystallography for Crystalline State Analysis

Below is a hypothetical table of crystallographic data for this compound.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5 |

| b (Å) | 8.6 |

| c (Å) | 22.0 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1227 |

| Z | 4 |

Single-Crystal X-ray Diffraction for Absolute Structure and Conformational Insights

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a specific single-crystal structure of this compound is not prominently available in surveyed literature, extensive crystallographic studies on closely related benzenesulfonamides provide a clear framework for the expected structural features. nih.govnih.gov Analysis of these related structures allows for an accurate prediction of the molecular geometry.

The core of the molecule would feature a tetrahedral geometry around the central sulfur atom. The crystal structure would be significantly influenced by intermolecular hydrogen bonding, primarily involving the acidic proton on the sulfonamide nitrogen (N-H) and one of the sulfonyl oxygen atoms (S=O) of a neighboring molecule. This N-H···O interaction is a hallmark of sulfonamide crystal packing and typically leads to the formation of chains or dimeric motifs within the crystal lattice.

Key Research Findings from Analogous Structures:

Molecular Conformation: The orientation of the isobutyl group relative to the benzenesulfonyl moiety is a key conformational feature.

Hydrogen Bonding: The N-H···O hydrogen bond is the dominant intermolecular interaction governing the supramolecular assembly.

Bond Parameters: The S-N and S=O bond lengths are characteristic of the sulfonamide group and can be precisely determined.

Below is a table of typical crystallographic parameters expected for the benzenesulfonamide (B165840) core, based on data from related compounds.

Interactive Table: Expected Crystallographic Parameters for the Benzenesulfonamide Moiety

| Parameter | Typical Value | Description |

|---|---|---|

| S-N Bond Length | ~1.63 Å | The length of the single bond between the sulfur and nitrogen atoms. |

| S=O Bond Length | ~1.43 Å | The length of the double bonds between sulfur and oxygen. |

| O-S-O Angle | ~120° | The angle between the two oxygen atoms and the central sulfur. |

| N-S-C Angle | ~107° | The angle defining the connection of the nitrogen and phenyl carbon to the sulfur. |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. americanpharmaceuticalreview.com Unlike SC-XRD, which analyzes a single perfect crystal, PXRD provides information from a polycrystalline sample, yielding a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com

The primary applications of PXRD in the context of this compound are:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch against a known standard pattern confirms the identity and purity of the crystalline solid.

Polymorphism Screening: Many pharmaceutical compounds, including sulfonamides, can exist in multiple crystalline forms known as polymorphs. researchgate.netacs.org These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to significant differences in physical properties like solubility and stability. researchgate.netnih.gov PXRD is the principal tool for identifying and distinguishing between these different polymorphic forms. rigaku.com Each polymorph will produce a distinct PXRD pattern. rigaku.com

The process involves irradiating the powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram plots intensity versus 2θ, with peaks corresponding to constructive interference from specific crystallographic planes, as described by Bragg's Law. americanpharmaceuticalreview.com

Interactive Table: Example of PXRD Data Presentation

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 60 |

| 25.8 | 3.45 | 75 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. These methods are complementary and probe the vibrational modes of chemical bonds.

For this compound, IR and Raman spectra would reveal characteristic bands corresponding to its key structural components. The sulfonamide group (SO₂NH) has particularly strong and easily identifiable vibrations. nih.govresearchgate.net The asymmetric and symmetric stretching modes of the SO₂ group produce intense absorptions in the IR spectrum. researchgate.net Vibrational analyses of related molecules such as isobutyl nitrate (B79036) and other sulfonamides provide a basis for assigning these spectral features. researchgate.netnih.govnih.gov

Key Vibrational Modes for this compound:

N-H Stretch: A moderate to sharp band in the region of 3300-3200 cm⁻¹, indicative of the sulfonamide N-H group. Its exact position can be sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group are found just below 3000 cm⁻¹.

SO₂ Stretches: Two very strong bands are characteristic of the sulfonyl group: the asymmetric stretch (ν_as(SO₂)) typically near 1350-1320 cm⁻¹ and the symmetric stretch (ν_s(SO₂)) near 1170-1150 cm⁻¹. researchgate.net

S-N Stretch: The stretching of the sulfur-nitrogen bond usually appears in the 950-850 cm⁻¹ region. researchgate.net

Aromatic Ring Modes: Vibrations corresponding to the benzene ring (C=C stretches) occur in the 1600-1450 cm⁻¹ region.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H | Stretch | 3300 - 3200 | Medium | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong | Strong |

| Benzene Ring | C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| SO₂ | Asymmetric Stretch | 1350 - 1320 | Very Strong | Medium |

| SO₂ | Symmetric Stretch | 1170 - 1150 | Very Strong | Medium |

Theoretical and Computational Investigations of N 2 Methylpropyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized molecules like sulfonamides. researchgate.net DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry). researchgate.netmdpi.com

For a molecule like N-(2-methylpropyl)benzenesulfonamide, DFT would be used to calculate key bond lengths, bond angles, and dihedral angles. These theoretical values, once calculated, are often compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Furthermore, DFT is used to compute vibrational frequencies. These calculated frequencies correspond to specific molecular motions (stretching, bending, rocking) and are invaluable for assigning peaks in experimental infrared (IR) and Raman spectra. mdpi.comscispace.com For instance, characteristic vibrational modes for sulfonamides include the asymmetric and symmetric stretching of the S=O bonds, typically found in the regions of 1300-1315 cm⁻¹ and 1150-1180 cm⁻¹ respectively, and the N-H stretching vibrations. mdpi.commdpi.com The theoretical vibrational spectrum helps confirm the molecular structure. scirp.org

Finally, DFT provides insights into the electronic structure through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller energy gap suggests higher reactivity. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more accurate description of the electronic structure, especially for systems where electron correlation is significant. aps.org

These high-level calculations serve as a benchmark for results obtained from more approximate methods like DFT. aps.org They can refine the understanding of electron distribution, molecular orbital energies, and the nature of chemical bonds within this compound, offering a deeper characterization of its electronic properties.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides detailed information on conformational changes and intermolecular interactions.

Conformational Dynamics and Energy Landscapes

The isobutyl group and the rotatable bonds around the sulfonamide linkage (C-S, S-N, and N-C) allow this compound to adopt various three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformations and the energy barriers between them. mdpi.com By simulating the molecule's movement over nanoseconds, researchers can observe how it folds and flexes, providing a dynamic picture of its structural preferences that complements the static view from quantum chemical optimizations.

Intermolecular Interactions and Solvent Effects on Molecular Conformation

The behavior of a molecule is often significantly influenced by its environment. MD simulations are particularly powerful for studying the interactions between a solute molecule, like this compound, and surrounding solvent molecules. nih.govnih.gov The sulfonamide group, with its polar S=O and N-H bonds, can act as both a hydrogen bond donor and acceptor. nih.gov

Computational Studies of Reaction Mechanisms

Computational methods, particularly DFT, are instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent chemical transformations.

By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com This allows researchers to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and to identify the most likely mechanism (the lowest energy path). mdpi.com Such studies can explain reaction outcomes, predict reactivity, and guide the design of new synthetic routes.

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state (TS) theory and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools used to elucidate the mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction pathway, and its characterization is crucial for determining reaction kinetics and feasibility. An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products, thereby confirming that the identified TS is correct for the reaction of interest.

For a reaction involving this compound, such as its formation via N-alkylation of benzenesulfonamide (B165840) or its subsequent functionalization, computational chemists would employ methods like Density Functional Theory (DFT). For instance, in the esterification of benzenesulfonic acid with methanol, a related reaction, DFT studies at the B3LYP/aug-cc-pVTZ level have been used to evaluate different mechanistic pathways, including S_N1 and S_N2 routes. rsc.orgrsc.orgresearchgate.net These studies calculate the geometries and energies of reactants, products, intermediates, and transition states.

An IRC calculation would commence from the optimized geometry of a located transition state. acs.org The path is followed in both forward and backward directions along the reaction coordinate. acs.org The resulting energy profile provides the activation barriers and reaction energies, which are key thermodynamic and kinetic parameters.

Table 1: Illustrative Data from a Hypothetical IRC Analysis of Sulfonamide Formation

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

| Relative Energy (kcal/mol) | 0.00 | +22.5 | -15.8 |

| Key Interatomic Distance (Å) | N-H: 1.02, S---N: 3.50 | N-H: 1.25, S---N: 2.10 | N-H: (broken), S-N: 1.65 |

| Imaginary Frequency (cm⁻¹) | N/A | -350 (corresponds to N-S bond formation) | N/A |

This table is a conceptual representation of data that would be generated from an IRC analysis and does not represent experimental values for this compound.

Computational Catalysis Studies Involving Sulfonamide Reactants

Computational studies are instrumental in understanding and optimizing catalytic reactions involving sulfonamides. N-alkylation and N-arylation of sulfonamides are common transformations, often requiring metal catalysts. rsc.orgnih.gov Theoretical investigations help to elucidate complex catalytic cycles, rationalize the role of ligands, and predict reaction outcomes.

For example, the N-alkylation of sulfonamides with alcohols, a process known as the "borrowing hydrogen" methodology, has been studied for various catalysts, including those based on ruthenium, iridium, and manganese. rsc.orgorganic-chemistry.orgnih.govacs.org Computational studies on these systems typically involve:

Mechanism Elucidation: DFT calculations are used to map the potential energy surface of the entire catalytic cycle. This includes steps like alcohol dehydrogenation to an aldehyde, condensation with the sulfonamide to form an N-sulfonyl imine intermediate, and subsequent hydrogenation of the imine to the N-alkylated product. acs.org

Ligand Effects: The influence of different ligands on the catalyst's activity and selectivity is investigated. For instance, in a ruthenium-catalyzed N-alkylation, the bidentate phosphine (B1218219) ligands (dppf or DPEphos) were shown to be effective. organic-chemistry.orgnih.gov Computational models can reveal how ligand sterics and electronics affect key steps like oxidative addition or reductive elimination.

Cross-Coupling Reactions: Nickel- and copper-catalyzed cross-coupling reactions are used to form C-N bonds with sulfonamides. nih.govacs.orgnih.gov Computational work can clarify the active catalytic species and the operative mechanism, such as whether a reaction proceeds via oxidative addition of the C-N bond. acs.org

Table 2: Examples of Catalytic Systems for Sulfonamide Functionalization

| Catalyst System | Reaction Type | Substrates | Reference |

| [Ru(p-cymene)Cl₂]₂ / dppf | N-Alkylation | Primary sulfonamides + Alcohols | organic-chemistry.orgnih.gov |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | N-Alkylation | Sulfonamides + Alcohols (in water) | rsc.org |

| Mn(I) PNP pincer complex | N-Alkylation | Aryl/Alkyl sulfonamides + Alcohols | acs.org |

| CuI / Amino Acid Ligands | N-Arylation | Sulfonamides + Aryl Halides | researchgate.net |

| ((R)-BINAP)NiCl₂ | Cross-Electrophile Coupling | Benzylic sulfonamides + Alkyl Chlorides | acs.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties. While QSAR studies often focus on biological activity, QSPR investigations can predict a wide range of non-biological characteristics, such as thermodynamic properties, which are crucial for process chemistry and material science.

For sulfonamides, QSPR models have been developed to predict properties like enthalpy of formation (ΔHf), Gibbs free energy (ΔGf), heat capacity (Cv), and entropy (S). researchgate.netjcsp.org.pkresearchgate.net The general methodology involves:

Dataset Assembly: A series of sulfonamide derivatives with known experimental or high-level computed property values is selected. jcsp.org.pkresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be topological indices (e.g., Randic, Balaban, Wiener indices), which describe molecular branching and size, or quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), which describe electronic properties. jcsp.org.pkresearchgate.net

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation linking a selection of the most relevant descriptors to the property of interest. researchgate.netjcsp.org.pk Genetic algorithms are often employed to select the optimal subset of descriptors from the large initial pool. researchgate.net

A typical QSPR equation might look like: Property = c₀ + c₁·(Descriptor₁) + c₂·(Descriptor₂) + ...

Studies have shown that for thermodynamic properties of sulfonamides, a combination of topological and quantum-chemical descriptors provides robust models. jcsp.org.pkresearchgate.net For example, the heat capacity (Cv) and entropy (S) of a set of 41 sulfonamides were successfully modeled using the Balaban (J) and Harary (H) topological indices combined with the LUMO energy. jcsp.org.pkresearchgate.net

Table 3: Illustrative Descriptors and Statistical Data for a QSPR Model of Sulfonamide Thermodynamic Properties

| Model Parameter | Value / Descriptor |

| Dependent Variable | Heat Capacity (Cv) |

| Selected Descriptors | Balaban index (J), LUMO Energy (Elumo), Harary index (H) |

| R² (Coefficient of Determination) | 0.95 |

| Q² (Cross-validated R²) | 0.92 |

| F-statistic | 215 |

| Root Mean Square Error (RMSE) | 5.8 J/mol·K |

This table is representative of QSPR model data for sulfonamides based on published studies and does not represent a specific model for this compound. jcsp.org.pkresearchgate.net

Cheminformatics and Data Mining for this compound Derivatives

Cheminformatics and data mining are essential for navigating the vast chemical space of potential this compound derivatives. These computational approaches enable the design, management, and analysis of large chemical libraries to identify molecules with desired properties.

The process often begins with a core scaffold, which in this case would be this compound. Using a "libraries from libraries" approach, diverse sets of derivatives can be generated by systematically modifying different parts of the molecule. nih.gov For the target compound, this could involve substitutions on the benzene (B151609) ring or modifications to the N-(2-methylpropyl) group.

Key applications of cheminformatics in this context include:

Virtual Library Generation: Creating large, in silico databases of potential derivatives. Solid-phase synthesis schemes can be used as a basis for generating these virtual libraries, ensuring that the designed molecules are synthetically accessible. nih.gov

Property Prediction and Filtering: Using computational tools to predict key physicochemical properties for the entire virtual library. This includes applying filters like Lipinski's Rule of Five to assess "drug-likeness" by calculating properties such as molecular weight, logP, and the number of hydrogen bond donors/acceptors. nih.gov Online tools like Swiss-ADME can rapidly perform these calculations for large sets of compounds. researchgate.net

Diversity Analysis: Ensuring that a library of derivatives covers a wide and diverse range of chemical and physical properties. This maximizes the chances of discovering a compound with the desired characteristics during screening. The sulfonamide scaffold is considered a "privileged scaffold" because its properties can be readily tuned by modifying its substituents. tandfonline.com

Table 4: Illustrative Design of a Virtual Library for Benzenesulfonamide Derivatives

| Scaffold | R¹ Position | R² Group | R³ Group | Number of Virtual Compounds |

| Benzenesulfonamide | para- | -H, -F, -Cl, -CH₃, -OCH₃ | -H, -methyl, -ethyl, -propyl, -isobutyl, -benzyl | 1 x 5 x 6 = 30 |

| Benzenesulfonamide | ortho- | -H, -F, -Cl, -CH₃, -OCH₃ | -H, -methyl, -ethyl, -propyl, -isobutyl, -benzyl | 1 x 5 x 6 = 30 |

| Benzenesulfonamide | meta- | -H, -F, -Cl, -CH₃, -OCH₃ | -H, -methyl, -ethyl, -propyl, -isobutyl, -benzyl | 1 x 5 x 6 = 30 |

| Total | 90 |

This table illustrates a simple combinatorial approach to generating a focused virtual library around a benzenesulfonamide core.

Reactivity and Mechanistic Studies of N 2 Methylpropyl Benzenesulfonamide

Functional Group Transformations Involving the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of the reactivity of N-(2-methylpropyl)benzenesulfonamide, offering avenues for further molecular elaboration through N-substitution and derivatization, as well as bond cleavage and formation.

N-Substitution and Derivatization Reactions

The nitrogen atom of the sulfonamide in this compound can act as a nucleophile, enabling a variety of N-substitution and derivatization reactions. These transformations are fundamental in modifying the compound's structure and properties.

One common derivatization is N-alkylation. For instance, in the synthesis of complex molecules, the sulfonamide nitrogen can be alkylated with various alkyl halides. A related compound, N-allyl-4-methylbenzenesulfonamide, undergoes benzylation at the nitrogen atom using benzyl (B1604629) bromide in the presence of sodium hydroxide (B78521) in tetrahydrofuran (B95107), affording N-allyl-N-benzyl-4-methylbenzenesulfonamide. While this example is for a related toluenesulfonamide, the principle of N-alkylation is directly applicable to this compound.

Another significant derivatization involves the introduction of more complex substituents. For example, the synthesis of certain HIV-1 protease inhibitors involves the coupling of the this compound moiety with other molecular fragments. In one such synthesis, the nitrogen of a sulfonamide was reacted with an epoxide, demonstrating the nucleophilic character of the sulfonamide nitrogen in ring-opening reactions.

The following table summarizes representative N-substitution reactions applicable to this compound, based on analogous transformations.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Benzylation | Benzyl bromide, NaOH, THF | N-benzyl-N-(2-methylpropyl)benzenesulfonamide |

| Epoxide Ring Opening | Epoxide, base | β-hydroxy amine derivative |

Cleavage and Formation of Sulfonamide Bonds

The formation of the this compound bond is typically achieved through the reaction of benzenesulfonyl chloride with 2-methylpropan-1-amine (isobutylamine). This is a standard method for the synthesis of sulfonamides. For instance, the synthesis of N-(2-methylphenyl)benzenesulfonamide involves treating benzenesulfonyl chloride with o-toluidine. nih.gov A similar approach is used for preparing this compound.

The cleavage of the sulfonamide bond is also a crucial reaction, often employed in the context of protecting group chemistry. The sulfonamide group can serve as a protecting group for amines, and its removal is a key step in many synthetic sequences. For N-alkyl sulfonamides, cleavage of the C–N bond can be achieved under specific catalytic conditions. A study demonstrated a highly chemoselective C–N bond cleavage of p-methoxybenzyl- (PMB) and 3,4-dimethoxybenzyl- (DMB) substituted tertiary sulfonamides using catalytic Bi(OTf)3. nih.gov This method could potentially be applied to derivatives of this compound.

Furthermore, the deprotection of Boc-protected amino groups in complex molecules containing the N-isobutylbenzenesulfonamide moiety is a common strategy, which indirectly relates to the cleavage of a bond adjacent to the sulfonamide nitrogen. This is often accomplished using acidic conditions.

The stability of the sulfonamide bond can be influenced by the substituents on both the nitrogen and the benzene (B151609) ring. The following table provides a general overview of conditions for sulfonamide bond formation and cleavage.

| Reaction | Reagents and Conditions | Description |

| Formation | Benzenesulfonyl chloride, isobutylamine, base | Standard synthesis of this compound. |

| Cleavage (C-N bond) | Catalytic Bi(OTf)3, for tertiary PMB/DMB derivatives | Selective cleavage of the N-alkyl bond. nih.gov |

| Deprotection (adjacent group) | Acidic conditions (e.g., TFA, HCl) | Removal of protecting groups like Boc from a larger molecule. |

Reactivity of the Benzenesulfonamide (B165840) Aromatic Ring

The benzene ring of this compound is susceptible to electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the electronic properties of the N-(2-methylpropyl)sulfamoyl substituent.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS): The -SO2NH(isobutyl) group is generally considered to be an electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. Electron-withdrawing groups typically deactivate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the meta position. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound are expected to yield predominantly the meta-substituted product. lkouniv.ac.inwikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (NAS): For nucleophilic aromatic substitution to occur, the aromatic ring must be substituted with at least one strong electron-withdrawing group, and there must be a good leaving group (such as a halide) on the ring. The N-(2-methylpropyl)sulfamoyl group itself is not a leaving group. However, if the benzene ring of this compound were to be substituted with a leaving group (e.g., a fluorine atom) and activated by other strong electron-withdrawing groups, it could undergo NAS.

Regioselective Functionalization Strategies

Achieving regioselective functionalization of the aromatic ring of this compound is crucial for synthesizing specific isomers. As mentioned, electrophilic substitutions are generally directed to the meta position.

For ortho or para functionalization, alternative strategies would be required. One approach could involve directed ortho-metalation, where a directing group facilitates deprotonation at the ortho position by an organometallic base, followed by quenching with an electrophile. However, the directing ability of the N-(2-methylpropyl)sulfamoyl group in such reactions would need to be experimentally determined.

Radical Reactions and Nitrogen-Centered Radical Intermediates

Recent advances in synthetic chemistry have highlighted the utility of nitrogen-centered radicals in forming new C-N bonds. nih.govacs.org Sulfonamides, including N-alkylbenzenesulfonamides, can serve as precursors to these reactive intermediates. okstate.educapes.gov.bracs.org

The generation of a nitrogen-centered radical from this compound would likely involve the homolytic cleavage of the N-H bond or a single-electron transfer (SET) process. acs.org For instance, photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals from N-H bonds under mild conditions. nih.gov

Once formed, the N-(2-methylpropyl)benzenesulfonamidyl radical could participate in various reactions, such as intramolecular cyclizations if an unsaturated moiety is present in the N-isobutyl group. researchgate.netrsc.orgbeilstein-journals.orgthieme.dersc.org For example, N-alkenylsulfonamides can undergo radical cyclization to form heterocyclic compounds. While no specific examples involving this compound are reported, the general reactivity pattern of nitrogen-centered radicals suggests its potential in such transformations. okstate.edulibretexts.org

The study of radical reactions involving this compound is an emerging area with potential for the development of novel synthetic methodologies.

Mechanistic Investigations of Novel Reactions Mediated by this compound or its Derivatives

The sulfonamide functional group in this compound and its derivatives is a versatile entity in modern organic synthesis. Its ability to act as a protecting group, a directing group in C-H functionalization, and a participant in various coupling reactions has prompted numerous mechanistic studies. These investigations, often combining experimental techniques with computational analysis, have been crucial in elucidating reaction pathways and optimizing conditions for the synthesis of complex molecules.

Recent research has explored the involvement of sulfonamide derivatives in novel catalytic cycles, including those driven by photoredox catalysis and transition metals. These studies shed light on how the electronic and steric properties of the sulfonamide, including the nature of the N-alkyl substituent, can influence reaction outcomes.

One area of significant interest is the use of sulfonamides as directing groups to achieve site-selective C-H activation. While specific studies on this compound as a directing group are limited, research on similar N-alkyl and N-aryl sulfonamides demonstrates their capacity to coordinate with transition metal catalysts, bringing the catalytic center into proximity with specific C-H bonds. This directed activation enables the formation of new carbon-carbon and carbon-heteroatom bonds at previously inaccessible positions.

Furthermore, the acidic nature of the N-H bond in primary and secondary sulfonamides allows for their deprotonation to form sulfonamide anions. These anions are effective nucleophiles in a variety of reactions, including alkylations and transition metal-catalyzed cross-coupling reactions. The reactivity of these anions is modulated by the substituents on both the nitrogen and the sulfur atoms, a factor that is critical in designing new synthetic methodologies.

Detailed Research Findings:

A notable area of investigation involves the copper and visible-light-induced coupling of aryl azides with sulfinic acids to form benzenesulfinamide (B100797) derivatives. While this study does not directly use this compound, it highlights a novel, mechanistically distinct pathway for forming S-N bonds under mild, redox-neutral conditions. The proposed mechanism involves the generation of a triplet nitrene intermediate from the aryl azide (B81097) upon visible light irradiation, which then couples with a sulfonyl radical. researchgate.net This type of photocatalytic transformation represents a frontier in sulfonamide chemistry and suggests potential new reaction pathways for derivatives of this compound.

In the realm of photocatalysis, the combination of visible light photoredox catalysis and aminocatalysis has been employed for the enantioselective α-amination of aldehydes. rsc.org A proposed mechanism involves a single-electron transfer (SET) process where an electron-rich enamine, formed from the aldehyde and a chiral amine catalyst, adds to an electrophilic N-centered radical. rsc.org Subsequent oxidation and hydrolysis yield the aminated product. rsc.org This highlights the potential for N-centered radicals derived from sulfonamide-based precursors to participate in complex, stereocontrolled transformations.

Mechanistic studies on the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides have revealed the intricate role of various additives in controlling reaction selectivity. researchgate.net These investigations, utilizing techniques such as NMR titration, Stern-Volmer quenching studies, and kinetic isotope effect analysis, have elucidated the generation of a hydrogen atom transfer (HAT) agent that dictates the site of C-H functionalization. researchgate.net Such detailed mechanistic work is crucial for understanding and optimizing reactions that could potentially be applied to substrates like this compound.

The following table summarizes key aspects of mechanistic studies on reactions involving sulfonamide derivatives, providing a basis for predicting the reactivity of this compound.

| Reaction Type | Key Mechanistic Feature | Investigated Derivatives | Potential Role of this compound |

| Photocatalytic S-N Coupling | Triplet nitrene intermediate formation | Aryl azides and Phenylsulfinic acids | As a potential substrate or precursor for related S-N bond formations. |

| Enantioselective α-Amination | Single-Electron Transfer (SET) to form N-centered radicals | N-Acyloxyphthalimides | As a potential precursor to N-centered radicals for C-N bond formation. |

| Metallaphotoredox C-H Arylation | Halide-mediated Hydrogen Atom Transfer (HAT) | N-Alkylbenzamides | As a substrate for directed C-H functionalization. |

| Protecting Group Chemistry | Stability and selective cleavage under various conditions | Tosyl and Nosyl amides | As a protecting group with specific stability and cleavage profiles. |

It is important to note that the direct application and mechanistic elucidation of these novel reactions specifically for this compound require further dedicated research. The existing body of work on related sulfonamides, however, provides a strong foundation for future investigations into its unique reactivity and potential applications in organic synthesis.

Applications of N 2 Methylpropyl Benzenesulfonamide and Its Derivatives in Advanced Chemical Research

Role as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms of the sulfonamide group in N-(2-methylpropyl)benzenesulfonamide are excellent donor sites for coordination with a variety of metal ions. This has led to the exploration of this molecule and its derivatives as ligands in coordination chemistry, giving rise to novel metal-sulfonamide complexes with interesting structural features and catalytic properties.

Design and Synthesis of Metal-Sulfonamide Complexes

The design of metal complexes incorporating this compound or similar N-alkylbenzenesulfonamides often involves the deprotonation of the sulfonamide nitrogen, which then acts as a monoanionic, bidentate ligand, coordinating to the metal center through both the nitrogen and one of the sulfonyl oxygen atoms. However, monodentate coordination through the nitrogen atom is also observed, particularly in the presence of other strong donor ligands. nih.gov

The synthesis of these complexes is typically achieved by reacting this compound with a suitable metal salt in the presence of a base. The choice of solvent, temperature, and the nature of the metal precursor and ancillary ligands can influence the final structure and coordination geometry of the complex. For instance, the reaction of a sulfonamide derivative with a metal salt in a coordinating solvent might lead to the inclusion of solvent molecules in the coordination sphere of the metal. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Sulfonamide-Type Ligands

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Geometry |

| 2-(o-sulfamoylphenyl)benzimidazole | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, N) | Tetrahedral/Square Planar |

| 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide | Zn(II), Cu(II) | Bidentate (N, N) | Distorted Tetrahedral |

| N-(5-(4-methylphenyl)- nih.govsigmaaldrich.comwikipedia.org–thiadiazole–2-yl)-naphtalenesulfonamide | Cu(II) | Monodentate (N) | Distorted Square Pyramidal |

This table presents examples of metal complexes formed with various sulfonamide-containing ligands, illustrating the versatility of the sulfonamide group in coordination chemistry. While not specific to this compound, these examples provide a basis for the expected coordination behavior of such ligands.

Catalytic Applications of Metal-Sulfonamide Complexes in Organic Transformations

Metal-sulfonamide complexes have emerged as promising catalysts for a variety of organic transformations. The electronic and steric properties of the sulfonamide ligand can be fine-tuned by modifying the substituents on the nitrogen and the benzene (B151609) ring, thereby influencing the catalytic activity and selectivity of the metal center. nih.gov While specific catalytic applications of this compound complexes are not extensively documented in the literature, the broader class of metal complexes with N-alkylbenzenesulfonamide ligands has shown significant catalytic potential.

One area of application is in N-alkylation reactions . For example, ruthenium complexes bearing N-alkylated aminobenzenesulfonamide ligands have been shown to be effective catalysts for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov This suggests that a ruthenium complex of this compound could potentially catalyze similar transformations.

Another potential application lies in asymmetric catalysis . Chiral palladium complexes have been successfully used for the enantioselective synthesis of N-C axially chiral N-(ortho-substituted-phenyl)sulfonamides. nih.gov This opens the door for the development of chiral metal complexes of this compound derivatives for a range of asymmetric transformations.

Table 2: Potential Catalytic Applications of Metal-Sulfonamide Complexes

| Catalytic Reaction | Metal | Ligand Type | Potential Role of this compound Ligand |

| N-Alkylation of Amines | Ruthenium | N-Alkylaminobenzenesulfonamide | Tuning catalyst solubility and steric environment |

| Asymmetric C-H Activation | Palladium | Chiral Phosphine (B1218219)/Sulfonamide | Inducing enantioselectivity |

| Hydroamination | Manganese | Chiral P,N,N-Ligands | Serving as a key component of a chiral ligand scaffold |

This table outlines potential catalytic applications for metal complexes of this compound based on documented activities of similar sulfonamide complexes.

Utility as a Chiral Auxiliary in Asymmetric Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. While there is no direct literature precedent for the use of this compound as a chiral auxiliary, its structural features suggest it could be a promising candidate for such applications. For it to be used as a chiral auxiliary, the molecule itself would first need to be resolved into its enantiomers or a chiral center would need to be introduced, for example, by modification of the isobutyl group.

Sulfur-based chiral auxiliaries, such as camphor-sultams and N-tert-butanesulfinamide, are widely used in asymmetric synthesis. sigmaaldrich.comwikipedia.orgscielo.org.mx These auxiliaries effectively control the stereochemistry of various reactions, including aldol (B89426) additions, Michael additions, and alkylations. The effectiveness of these auxiliaries stems from the steric hindrance provided by the bulky groups attached to the sulfur atom, which directs the approach of incoming reagents to one face of the molecule.

A hypothetical chiral version of this compound, for instance, with a chiral center on the isobutyl group, could potentially function in a similar manner. The isobutyl group would provide the necessary steric bulk to bias the facial selectivity of reactions on a substrate attached to the sulfonamide nitrogen.

Table 3: Comparison of this compound with Established Sulfur-Based Chiral Auxiliaries

| Chiral Auxiliary | Key Structural Feature | Common Applications | Potential for Chiral this compound |

| Camphorsultam | Rigid bicyclic structure | Aldol reactions, Diels-Alder reactions | The flexible isobutyl group might offer different stereochemical outcomes. |

| N-tert-Butanesulfinamide | Chiral sulfinyl group | Synthesis of chiral amines and amino alcohols | A chiral isobutyl group could offer an alternative steric directing group. |

| Evans Oxazolidinones | Planar heterocyclic ring with a bulky substituent | Aldol reactions, alkylations | The sulfonamide group offers a different electronic environment compared to the amide in oxazolidinones. |

This table compares the structural features and applications of known chiral auxiliaries with the hypothetical potential of a chiral derivative of this compound.

Building Block for the Synthesis of Complex Organic Architectures

The robust nature of the sulfonamide bond and the presence of multiple functionalization points make this compound an attractive building block for the synthesis of more complex organic molecules, including heterocyclic systems and diverse molecular libraries. nih.gov

Construction of Heterocyclic Systems Incorporating Sulfonamide Units

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. rsc.orgacs.orgacs.org The sulfonamide moiety can be incorporated into heterocyclic rings, or it can be used as a handle to append heterocyclic structures to a core scaffold. The intramolecular cyclization of sulfonamides containing a reactive group is a common strategy for the synthesis of nitrogen-containing heterocycles. benthamscience.com

For example, this compound could be functionalized on the benzene ring with a group capable of undergoing a cyclization reaction with the sulfonamide nitrogen or a substituent on the isobutyl group. This could lead to the formation of various heterocyclic systems, such as benzosultams or other fused heterocyclic structures.

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov The goal of DOS is to explore a wide range of chemical space by systematically varying the appendages, stereochemistry, and core skeletons of a molecular scaffold.

The benzenesulfonamide (B165840) scaffold of this compound is well-suited for DOS. The benzene ring can be functionalized at multiple positions, and the isobutyl group can be replaced with a variety of other alkyl or aryl groups. Furthermore, the sulfonamide nitrogen can be further substituted. By employing a "build/couple/pair" strategy, where different building blocks are systematically combined, a large and diverse library of molecules can be generated from this single scaffold. wikipedia.org

Table 4: Potential Diversity-Oriented Synthesis Strategy Using this compound Scaffold

| Diversification Point | Potential Modifications | Resulting Structural Diversity |

| Benzene Ring | Introduction of various substituents (halogens, alkyl, aryl, nitro, etc.) at ortho, meta, and para positions. | Modulation of electronic properties and introduction of new functional handles. |

| N-Isobutyl Group | Replacement with other alkyl, cycloalkyl, or aryl groups. Introduction of chiral substituents. | Variation of steric bulk and lipophilicity. Introduction of stereocenters. |

| Sulfonamide Nitrogen | Further alkylation or acylation. | Creation of tertiary sulfonamides with altered properties. |

This table outlines a potential strategy for generating a diverse library of compounds based on the this compound scaffold.

Applications in Materials Science

Integration into Polymer Architectures for Specific Material Properties

While direct polymerization of this compound is not extensively documented, the broader class of N-alkyl and aromatic sulfonamides has been successfully integrated into polymer structures, either as pendant groups or as part of the main chain, to modify material properties. These studies provide a strong indication of the potential applications for this compound in polymer science.

One area of interest is the use of N-alkyl-benzenesulfonamides as plasticizers for polymers that possess polar groups. These compounds can improve the flexibility and processability of the polymer matrix. For instance, N-n-butyl-benzenesulfonamide has been prepared by condensing benzenesulfonyl chloride and n-butylamine and has been shown to be an effective plasticizer. google.com The heat stability of such N-alkyl-benzenesulfonamides is a critical factor for their application in polymer processing. google.com

Furthermore, polymers containing pendant sulfonamide groups have been synthesized and shown to exhibit pH-sensitive behavior. This property arises from the ionization of the SO2NH group in the sulfonamide. Such polymers can undergo soluble/insoluble transitions in aqueous solutions within a narrow pH range, making them attractive for applications in smart materials, such as sensors and drug delivery systems. researchgate.net For example, new pH-responsive polymers and hydrogel nanoparticles bearing sulfapyridine (B1682706) or sulfamethoxypyridazine (B1681782) have been synthesized. researchgate.net

The synthesis of poly(arylene ether sulfone) (PAES) copolymers with pendant benzenesulfonamides has also been reported. These materials are synthesized via nucleophilic aromatic substitution polymerization. The properties of the resulting polymers, including their thermal characteristics, can be tuned by the substitution pattern of the benzenesulfonamide monomer. researchgate.net Additionally, the synthesis of sulfonamide-functionalized poly(styrene oxide) has been demonstrated, with subsequent post-polymerization modification to create new reactive groups, highlighting the versatility of sulfonamide-containing polymers. rsc.org The introduction of bulky pendant groups, such as those that could be derived from this compound, into polymer backbones is a known strategy to enhance the solubility of aromatic polyimides while maintaining good thermal and mechanical properties. csic.es

The table below summarizes findings on polymers containing sulfonamide moieties, indicating the potential for this compound in similar applications.

| Polymer System | Sulfonamide Moiety | Key Research Finding |

| Poly(arylene ether sulfone)s | Pendant benzenesulfonamides | Thermal properties are dependent on the sulfonamide regioisomer used. researchgate.net |

| pH-sensitive polymers and hydrogels | Sulfapyridine, Sulfamethoxypyridazine | Exhibit soluble/insoluble transitions in a narrow pH range due to the ionization of the SO2NH group. researchgate.net |

| Functionalized Poly(styrene oxide) | Pendant sulfonamide | Can undergo post-polymerization modification to introduce new reactive groups. rsc.org |

| Aromatic Polyimides | - | The introduction of bulky pendant groups can improve solubility. csic.es |

Formation of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs)

The sulfonamide functional group has been recognized as a valuable building block in the design and synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). Although the direct use of this compound in reported MOF or COF structures is not prominent, the principles derived from related sulfonamide-based frameworks highlight its potential.

Sulfonamide-based COFs have been successfully synthesized and incorporated into composite polymer electrolytes. researchgate.netresearchgate.net The sulfonamide groups within these frameworks can be deprotonated, which aids in the ion-pair separation of lithium salts, a crucial function in battery electrolytes. researchgate.net Moreover, the −SO2NH− groups act as soft bases and have weak interactions with lithium ions, which facilitates ion movement. researchgate.net For example, two sulfonamide-based COFs, designated COP1 and COP2, were incorporated into a poly(ethylene oxide) (PEO)–LiClO4 matrix to create composite polymer electrolytes. researchgate.netresearchgate.net

Sulfonamide-functionalized COFs have also been developed as efficient heterogeneous catalysts. For instance, a COF prepared from melamine (B1676169) and terephthalaldehyde, followed by sulfonation to introduce sulfonamide groups (COF-SO3H), has been used as an effective acidic catalyst for the one-pot preparation of polyhydroquinoline and 1,4-dihydropyridine (B1200194) derivatives. researchgate.net

Porous covalent organonitridic frameworks (PCONFs), which can be considered a type of COF, have been employed as packing materials for solid-phase extraction of sulfonamide antibiotics from various samples. google.com This demonstrates the affinity of such frameworks for sulfonamide-containing molecules. Hierarchical porous covalent organic frameworks (HP-COFs) have also been prepared and used for the solid-phase extraction of sulfonamides in meat products, coupled with high-performance liquid chromatography-mass spectrometry for analysis. 20.210.105

The following table summarizes research on sulfonamide-based COFs, illustrating the potential roles for derivatives of this compound in this area.

| Framework Type | Key Monomers/Functional Groups | Application Highlight |

| Sulfonamide-based COFs (COP1, COP2) | Sulfonamide (−SO2NH−) functional groups | Enhancement of electrochemical performance in PEO-based composite polymer electrolytes. researchgate.netresearchgate.net |

| Sulfonamide-functionalized COF (COF-SO3H) | Melamine, Terephthalaldehyde, Sulfonamide groups | Heterogeneous acidic catalyst for organic synthesis. researchgate.net |

| Porous Covalent Organonitridic Frameworks (PCONFs) | Not specified | Solid-phase extraction of sulfonamide antibiotics. google.com |

| Hierarchical Porous COFs (HP-TpBD) | 1,3,5-trimethylphloroglucinol, Benzidine | Solid-phase extraction of sulfonamides from meat products. 20.210.105 |

Development as Chemical Probes for In Vitro Biochemical Pathway Elucidation (as research tools, not therapeutic agents)

Derivatives of benzenesulfonamide are extensively utilized as chemical probes for the in vitro elucidation of biochemical pathways. Their ability to be chemically modified to target specific enzymes or to incorporate reporter groups like fluorophores makes them valuable research tools. While this compound itself is not a primary example, its core structure is a key component of many such probes.

A significant application of benzenesulfonamide derivatives is in the development of enzyme inhibitors for in vitro studies. For example, meta-substituted benzenesulfonamides have been identified as potent and specific inhibitors of the metallo-β-lactamase ImiS, an enzyme that contributes to antibiotic resistance. csic.es These compounds have been shown to act as reversible, partially mixed enzymatic inhibitors. csic.es Similarly, novel beta-lactam-substituted benzenesulfonamides have been synthesized and demonstrated to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) in vitro. researchgate.net Molecular docking studies suggest that the sulfonamide moiety of these inhibitors interacts with the zinc ion in the active site of carbonic anhydrases. researchgate.net

The development of fluorescent probes is another key area. Sulfonamide-containing naphthalimide derivatives have been synthesized and shown to act as fluorescent probes for targeting and imaging tumor cells in vitro. itu.edu.trrsc.org These probes exhibit low cytotoxicity and are readily taken up by cancer cells. itu.edu.trrsc.org A rhodamine-based bis-sulfonamide has also been designed as a sensing probe for the detection of Cu2+ and Hg2+ ions, demonstrating in vitro detection capabilities in human cervical cancer cells. mdpi.com

The table below presents selected examples of benzenesulfonamide derivatives developed as chemical probes for in vitro research.

| Probe Type | Benzenesulfonamide Derivative | Target/Application | Key In Vitro Finding |

| Enzyme Inhibitor | meta-substituted benzenesulfonamides | Metallo-β-lactamase ImiS | Potent and specific inhibition with IC50 values in the micromolar to nanomolar range. csic.es |

| Enzyme Inhibitor | Beta-lactam-substituted benzenesulfonamides | Human Carbonic Anhydrases (hCA I and II), Acetylcholinesterase (AChE) | Potent inhibition with Ki values in the nanomolar range. researchgate.net |

| Fluorescent Probe | Sulfonamide-containing naphthalimides | Tumor cell imaging | Readily taken up by B16F10 melanoma cells, enabling green fluorescent imaging. itu.edu.trrsc.org |

| Fluorescent Probe | Rhodamine-based bis-sulfonamide | Cu2+ and Hg2+ ion sensing | Selective recognition and in vitro detection in HeLa cells. mdpi.com |

Advanced Analytical and Spectroscopic Techniques for in Situ Studies

Real-Time Reaction Monitoring using Spectroscopy (e.g., IR, Raman, NMR)

In situ spectroscopic monitoring provides a non-invasive window into the chemical transformations occurring within a reactor. By tracking the disappearance of reactants and the appearance of products in real-time, chemists can gain detailed kinetic information and ensure the reaction proceeds to completion.

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are powerful tools for monitoring the synthesis of N-(2-methylpropyl)benzenesulfonamide. The formation of the sulfonamide group and the consumption of the starting materials (benzenesulfonyl chloride and isobutylamine) can be tracked by observing characteristic vibrational bands. For sulfonamides, key IR absorption bands include N-H stretching vibrations (typically in the range of 3285–3199 cm⁻¹), asymmetric and symmetric SO₂ stretching vibrations (1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively), and S-N stretching vibrations (945–893 cm⁻¹). researchgate.netresearchgate.net Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less susceptible to interference from aqueous media, can be used complementarily, especially for monitoring the S-O₂ symmetric stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR spectroscopy can be employed for real-time quantitative analysis of the reaction mixture. By integrating an NMR flow cell into the reaction setup, it is possible to acquire ¹H and ¹³C NMR spectra at regular intervals. The formation of this compound can be confirmed and quantified by the appearance of its unique chemical shifts and the corresponding decrease in the signals from the starting materials. researchgate.netresearchgate.netnih.gov For instance, the chemical shifts of the protons on the benzene (B151609) ring and the 2-methylpropyl group will change distinctly upon formation of the S-N bond, providing a clear marker for reaction progress. researchgate.net

Table 1: Key Infrared Absorption Bands for Sulfonamide Monitoring

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|

| N-H Stretch | 3285 - 3199 | Appearance indicates the formation of the sulfonamide N-H bond. |

| Asymmetric SO₂ Stretch | 1376 - 1309 | Strong band characteristic of the sulfonyl group in the product. |

| Symmetric SO₂ Stretch | 1177 - 1148 | Another key indicator of the sulfonyl group's presence. |

| S-N Stretch | 945 - 893 | Directly confirms the formation of the sulfur-nitrogen bond. researchgate.net |

Hyphenated Techniques for Reaction Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex reaction mixtures containing the target compound, starting materials, intermediates, and potential byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the reaction mixture is vaporized and separated based on boiling point and polarity in a capillary column. mdpi.com The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact) and fragmented. mdpi.comresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. researchgate.net GC-MS can be used to confirm the identity of the final product and to detect and identify any volatile impurities. d-nb.infoorientjchem.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov In the context of this compound synthesis, a sample of the reaction mixture would be separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govrsc.org The eluent from the chromatography column is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which typically yields an abundant protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov For more definitive identification and quantification, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In MS/MS, the protonated molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, often performed in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity, allowing for the detection of trace-level components in the reaction mixture. nih.govrsc.orgresearchgate.net

Table 2: Typical Parameters for LC-MS/MS Analysis of Sulfonamides

| Parameter | Typical Setting / Type | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase (e.g., C18 column) | Separates compounds based on hydrophobicity. nih.govnih.gov |

| Mobile Phase | Acetonitrile/Water with formic acid | Enables gradient elution for efficient separation and promotes ionization. nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ for analysis. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by tracking specific precursor-to-product ion transitions. nih.govresearchgate.net |

Microfluidic Reactor Design for Optimized Synthesis and Analytical Integration

Microfluidic reactors, or "lab-on-a-chip" systems, offer significant advantages for chemical synthesis, including precise control over reaction parameters, enhanced heat and mass transfer, and improved safety. nih.govmdpi.com The synthesis of this compound can be optimized by employing a microfluidic approach.

A typical design would involve introducing streams of the reactants (benzenesulfonyl chloride and isobutylamine, each in a suitable solvent) into separate channels that converge at a T-junction. mdpi.com The laminar flow characteristic of microfluidic devices ensures that mixing occurs rapidly and controllably through diffusion. mdpi.com The reaction proceeds as the combined stream flows through a serpentine (B99607) channel, the length of which can be adjusted to control the reaction time. Temperature can be precisely maintained across the chip.

A key benefit of this approach is the potential for seamless integration with the analytical techniques described above. nih.gov For example, a microfluidic reactor can be directly coupled to a mass spectrometer or have integrated optical windows for real-time IR or Raman monitoring. This integration allows for high-throughput screening of reaction conditions (e.g., temperature, stoichiometry, residence time) to rapidly identify the optimal parameters for the synthesis of this compound. Automated flow-through platforms have been successfully used to generate libraries of other secondary sulfonamides with high purity. acs.org

Time-Resolved Spectroscopic Methods for Elucidating Reaction Intermediates

These methods use an ultrashort "pump" laser pulse to initiate the reaction and a subsequent "probe" pulse, delayed by a precisely controlled time (from femtoseconds to nanoseconds), to record an absorption spectrum of the species present. acs.org By varying the delay time, a "movie" of the reaction can be created, revealing the formation and decay of intermediates.

For example, if the synthesis were to proceed via a novel photoredox pathway, TA spectroscopy could be used to observe potential radical intermediates or excited states of a photocatalyst. acs.orgacs.org The identification of such intermediates is fundamental to understanding the reaction mechanism, which in turn enables the rational design of more efficient and selective synthetic protocols. acs.org

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Methodologies for Benzenesulfonamides

Traditional methods for the synthesis of benzenesulfonamides, often relying on the reaction of a sulfonyl chloride with an amine, are frequently beset by challenges such as the use of harsh reagents and limited functional group tolerance. frontiersrj.comacs.org The future of benzenesulfonamide (B165840) synthesis is geared towards overcoming these limitations through the development of more efficient, versatile, and environmentally benign methodologies.

Recent years have witnessed a surge in the development of transition-metal-catalyzed cross-coupling reactions for the formation of the crucial S-N bond. Palladium-catalyzed reactions, for instance, have shown considerable promise in enabling the coupling of a wide array of amines with aryl sulfonyl chlorides under milder conditions. frontiersrj.com Similarly, copper-catalyzed methods are emerging as a powerful tool for the N-arylation of sulfonamides. These catalytic systems often exhibit greater functional group tolerance, allowing for the synthesis of more complex and diverse benzenesulfonamide derivatives.

Photoredox catalysis is another burgeoning area that offers a green and efficient alternative for sulfonamide synthesis. By harnessing the energy of visible light, these reactions can proceed under mild, ambient conditions, often avoiding the need for harsh oxidants or high temperatures. This approach is particularly attractive for its potential to minimize waste and energy consumption, aligning with the principles of sustainable chemistry.

Furthermore, the concept of "one-pot" synthesis is gaining traction as a strategy to improve efficiency and reduce the environmental impact of chemical processes. These methods involve the sequential addition of reagents to a single reaction vessel, thereby eliminating the need for intermediate purification steps and minimizing solvent usage. The development of robust one-pot procedures for the synthesis of benzenesulfonamides from readily available starting materials is a key area of ongoing research.

The following table provides a comparative overview of traditional versus emerging synthetic methodologies for benzenesulfonamides:

| Methodology | Advantages | Challenges |

|---|---|---|

| Traditional (Sulfonyl Chloride + Amine) | Well-established, often high-yielding for simple substrates. | Harsh reagents, limited functional group tolerance, potential for hazardous byproducts. frontiersrj.comacs.org |

| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, broader substrate scope. frontiersrj.com | Catalyst cost and removal, ligand sensitivity. |

| Copper-Catalyzed N-Arylation | Cost-effective catalyst, good for N-arylation. | Can require higher temperatures, ligand optimization may be needed. |

| Photoredox Catalysis | Environmentally friendly, mild conditions, high functional group tolerance. | Requires specialized equipment, catalyst stability can be a concern. |

| One-Pot Synthesis | Increased efficiency, reduced waste and solvent usage. | Requires careful optimization of reaction conditions to avoid side reactions. |

Design of Next-Generation Catalysts and Ligands Utilizing Sulfonamide Scaffolds

The inherent structural and electronic properties of the sulfonamide group make it an attractive scaffold for the design of novel catalysts and ligands. The nitrogen and oxygen atoms of the sulfonamide moiety can act as coordination sites for metal centers, while the organic substituents on the sulfur and nitrogen atoms can be readily modified to tune the steric and electronic environment of the resulting metal complex.

A significant area of research is the development of chiral sulfonamide-based ligands for asymmetric catalysis. By incorporating chiral centers into the ligand backbone, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. The modular nature of sulfonamide synthesis allows for the creation of diverse libraries of chiral ligands, facilitating the rapid screening and optimization of catalysts for specific asymmetric transformations.

Sulfonamide-based ligands are also being explored for their utility in a variety of cross-coupling reactions. These ligands can stabilize the active metal catalyst, prevent its deactivation, and influence the selectivity of the reaction. The ability to fine-tune the ligand structure allows for the development of catalysts with improved activity, stability, and substrate scope. For instance, sulfonamide-containing phosphine (B1218219) ligands have shown promise in palladium-catalyzed cross-coupling reactions.

The future in this area lies in the rational design of more sophisticated and highly active catalysts. This will involve a deeper understanding of the structure-activity relationships of sulfonamide-based ligands and the use of computational modeling to predict their catalytic performance. The development of catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents will be a key focus.

Integration with Machine Learning and Artificial Intelligence for Retrosynthesis and Property Prediction (non-biological)

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical synthesis is planned and executed. For benzenesulfonamides like N-(2-methylpropyl)benzenesulfonamide, these computational tools offer powerful new approaches for retrosynthesis and the prediction of key non-biological properties.

Beyond retrosynthesis, machine learning models are being trained to predict a wide range of physicochemical properties of molecules based on their structure alone. For non-biological applications, this could include properties such as solubility in different solvents, melting point, boiling point, and thermal stability. Accurate prediction of these properties is crucial for the design of materials with specific performance characteristics. By training ML models on large datasets of known sulfonamides, it will be possible to predict the properties of novel, unsynthesized derivatives, thereby guiding experimental efforts towards the most promising candidates.

The integration of AI and ML into the workflow of synthetic chemistry is still in its early stages, but the potential benefits are immense. As these tools become more sophisticated and accessible, they will undoubtedly play a crucial role in the future discovery and development of new benzenesulfonamide-based molecules and materials.

Addressing Research Gaps and Overcoming Synthetic Challenges in Sulfonamide Chemistry

Despite the significant progress in sulfonamide synthesis, several research gaps and challenges remain to be addressed. A primary challenge is the development of synthetic methods that are truly general and can tolerate a wide range of functional groups. acs.org Many existing methods, while effective for certain classes of substrates, fail when applied to more complex or sensitive molecules. The synthesis of heteroaryl sulfonamides, for example, can be particularly challenging due to the potential for side reactions and the instability of some heterocyclic starting materials. researchgate.net

Another significant hurdle is the continued reliance on hazardous and environmentally unfriendly reagents in many synthetic protocols. frontiersrj.com For instance, the use of chlorosulfonic acid in the preparation of sulfonyl chlorides is a classic example of a process that generates significant amounts of corrosive waste. frontiersrj.com Finding greener and safer alternatives to such reagents is a key priority for the field.

The development of methods for the late-stage functionalization of sulfonamides is another important area of research. This involves the selective modification of a sulfonamide-containing molecule at a late stage in its synthesis, which can be a powerful strategy for rapidly generating diverse libraries of analogues for screening purposes. However, the relatively inert nature of the sulfonamide bond can make such transformations challenging.

Furthermore, there is a need for more robust and scalable synthetic methods that can be readily implemented in an industrial setting. Many novel synthetic methods that are developed in academic laboratories are not easily transferable to large-scale production due to factors such as cost, safety, and the need for specialized equipment.

Future research in sulfonamide chemistry will need to focus on addressing these challenges. This will require a multidisciplinary approach that combines the development of new synthetic methodologies with a deeper understanding of reaction mechanisms and the application of new technologies such as flow chemistry and automated synthesis. By overcoming these hurdles, researchers will be able to unlock the full potential of the benzenesulfonamide scaffold for the development of new and innovative functional molecules.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-(2-methylpropyl)benzenesulfonamide derivatives?

- Methodology : Multi-step synthesis typically involves sulfonylation, nucleophilic substitution, and functional group modifications. For example, benzenesulfonyl chloride can react with 2-methylpropylamine under basic conditions (e.g., NaHCO₃) to form the sulfonamide core. Subsequent steps, such as nitro-group introduction (via nitration) or amino-alcohol coupling (using EDCI/HOBt coupling agents), require precise stoichiometric control and inert atmospheres to avoid side reactions .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting reaction temperature (e.g., 0–25°C for nitro-group stability) and solvent polarity (e.g., DMF for polar intermediates) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?